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Compound of Interest

Compound Name: 1-Phenylpiperidine

Cat. No.: B1584701

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-phenylpiperidine and its analogs as ligands
for the Sigma-1 receptor (S1R), a chaperone protein implicated in a variety of cellular functions
and a promising target for therapeutic intervention in neurological disorders and other
diseases. The following sections present a comparative analysis of binding affinities derived
from experimental data, detailed methodologies for computational docking studies, and
visualizations of the S1R signaling pathway and a typical experimental workflow.

Data Presentation: Comparative Binding Affinities

The following table summarizes the experimentally determined binding affinities (Ki) of a
selection of 1-phenylpiperidine derivatives and related compounds for the Sigma-1 receptor.
Lower Ki values indicate higher binding affinity.
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Binding Affinity (Ki)
Compound/Analog  Target Receptor [nM] Reference
n

N-(1-benzylpiperidin-
4-yl)phenylacetamide Sigma-1 3.90 [1]
1)

2-fluoro-substituted )
Sigma-1 3.56 [1]
analogue (11)

2-[4-(benzyl)-1-

iperidin-1-yl]-1-4-(4-

i . y]. ( Sigma-1 3.2 2]
phenylpiperazin-1-

yl)ethanone (1)

Compound 3
(piperidine/piperazine-  Sigma-1 8.9 [2]
based)

Haloperidol )
) Sigma-1 2.5 [2]
(Reference Ligand)

l-aralkyl-4-
benzylpiperidine Sigma-1 (nanomolar range) [3]

derivative (9aa)

1-aralkyl-4-
benzylpiperidine Sigma-1 (nanomolar range) [3]

derivative (9ba)

1-aralkyl-4-
benzylpiperazine Sigma-1 (nanomolar range) [3]

derivative (9ab)

1-([1,1'-biphenyl]-4-
L i (sub-nanomolar
y)-4-(piperidin-1- Sigma-1 . [4]
predicted)
yl)butan-1-one (12)

N-(1-benzylpiperidin- )
) ) (varied, nanomolar
4-ylarylacetamide Sigma-1 [5]
range)
analogues
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Various 1-

henylpiperazine and

P ypp. o Sigma-1 1-10 [61[7]
4-phenylpiperidine

derivatives

Experimental Protocols

The methodologies for the molecular docking studies cited in this guide generally adhere to the
following key steps.

Protein Preparation

The three-dimensional crystal structure of the human Sigma-1 receptor is typically obtained
from the Protein Data Bank (PDB). For instance, the structure with PDB ID 5HK1 can be used.
[8] Standard protein preparation procedures involve:

 Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other
non-essential heteroatoms are removed from the PDB file.

o Addition of hydrogen atoms: Hydrogen atoms, which are often not resolved in crystal
structures, are added to the protein.

o Charge assignment: Appropriate partial charges are assigned to each atom of the protein.

e Energy minimization: The protein structure is subjected to energy minimization to relieve any
steric clashes and to reach a stable conformation.

Ligand Preparation

The 1-phenylpiperidine ligands and their analogs are prepared for docking through the
following steps:

e 2D to 3D conversion: The two-dimensional chemical structures of the ligands are drawn
using chemical drawing software and then converted into three-dimensional structures.

o Geometry optimization: The 3D structures of the ligands are optimized to find their most
stable, low-energy conformation.
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o Charge assignment: Partial charges are assigned to the atoms of each ligand.

» Defining rotatable bonds: The rotatable bonds within the ligands are defined to allow for
conformational flexibility during the docking process.

Molecular Docking Simulation

o Software: Commonly used software for molecular docking includes AutoDock, Glide, GOLD,
and MOE.

» Grid generation: A grid box is defined around the active site of the Sigma-1 receptor. This
grid specifies the three-dimensional space where the docking algorithm will search for the
best binding pose of the ligand. The active site is typically identified based on the location of
the co-crystallized ligand in the experimental structure.

o Docking algorithm: The docking program explores various possible conformations and
orientations of the ligand within the defined grid box. A scoring function is used to evaluate
the binding affinity of each pose.

e Pose selection: The docking simulation results in a set of possible binding poses for each
ligand, ranked by their docking scores. The pose with the lowest binding energy is generally
considered the most favorable.

Analysis of Results

The final step involves a detailed analysis of the docking results:

» Binding energy/Docking score: The docking scores or binding energies are used to predict
the binding affinity of the ligands for the receptor. These values are often reported in
kcal/mol.

« Interaction analysis: The binding pose of the most promising ligands is visualized to identify
the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi
stacking, between the ligand and the amino acid residues of the receptor's active site. This
analysis provides insights into the structure-activity relationship (SAR) of the ligand series.

Visualizations
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Experimental Workflow for Comparative Docking
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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